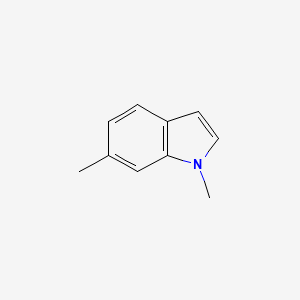
1,6-Dimethyl-1h-indole
Übersicht
Beschreibung
“1,6-Dimethyl-1h-indole” is a derivative of indole where two hydrogen atoms are replaced by methyl groups at the 1 and 6 positions . Indoles are aromatic heterocyclic organic compounds that have a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Synthesis Analysis
The synthesis of indole derivatives, including “1,6-Dimethyl-1h-indole”, can be achieved through a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and uses readily available building blocks such as aryl hydrazines, ketones, and alkyl halides .
Molecular Structure Analysis
The molecular structure of “1,6-Dimethyl-1h-indole” consists of a six-membered benzene ring fused to a five-membered pyrrole ring, with two methyl groups attached at the 1 and 6 positions . This structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Indole derivatives, including “1,6-Dimethyl-1h-indole”, can undergo various chemical reactions. For instance, a one-pot, three-component Fischer indolisation–N-alkylation sequence can be used for the rapid synthesis of 1,2,3-trisubstituted indoles . This process is robust, clean, high-yielding, and generates minimal quantities of by-products or leftovers .
Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
1,6-Dimethyl-1H-indole, a type of substituted indole nucleus, plays a significant role in the synthesis and functionalization of various biologically active compounds. The indole structure is integral to many natural and synthetic substances. The synthesis methods have evolved over time, with palladium-catalyzed reactions gaining prominence due to their wide range of functional tolerance, making them applicable to complex molecules. This approach is beneficial for producing fine chemicals, agrochemicals, pharmaceutical intermediates, and active ingredients efficiently and with minimal waste (Cacchi & Fabrizi, 2005).
Experimental and Computational Investigations
Recent studies have focused on novel indole derivatives for their diverse biological, industrial, and optical applications. Innovative indole-based compounds have been synthesized and characterized using various spectroscopic techniques. The study includes density functional theory (DFT) and time-dependent DFT analyses, providing insights into the molecular structure, stability, and potential applications of these compounds (Tariq et al., 2020).
Synthesis and Structural Analysis
Indole derivatives are gaining interest for their diverse applications across various fields. Novel derivatives have been synthesized and characterized, with investigations into their molecular structure using spectroscopic and X-ray diffraction studies. These studies are complemented by computational methods like DFT, providing a comprehensive understanding of their properties and potential applications (Tariq et al., 2020).
Biological Activity
Research has highlighted the potential biological activities of indole derivatives. This includes examining their role as bioactive compounds in medicinal chemistry and their interaction with various biological systems. Studies using programs like PASS have predicted activities such as enzyme inhibition and treatment potential for phobic disorders, demonstrating the broad scope of indole derivatives in pharmacology and biochemistry (Avdeenko, Konovalova, & Yakymenko, 2020).
Catalysis and Green Chemistry
The use of indoles in catalytic processes has been explored, with specific focus on environmentally friendly approaches. For instance, deep eutectic mixtures have been used to prepare complex indole derivatives under green conditions. This method offers a sustainable alternative for synthesizing these compounds, potentially opening new avenues in green chemistry (Kotha & Chakkapalli, 2017).
Eigenschaften
IUPAC Name |
1,6-dimethylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-8-3-4-9-5-6-11(2)10(9)7-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVRAGDTHUAQGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406444 | |
| Record name | 1,6-dimethyl-1h-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5621-15-8 | |
| Record name | 1,6-dimethyl-1h-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



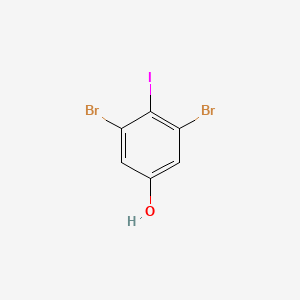
![Phosphonium, [1-(benzoylamino)-2,2-dichloroethenyl]triphenyl-, chloride](/img/structure/B3053719.png)
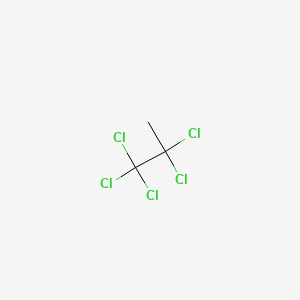

![4-[2-(Dicyanomethylidene)hydrazinyl]benzoic acid](/img/structure/B3053722.png)
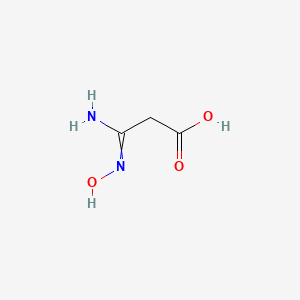
![2-[(2-Chloropyrimidin-4-yl)amino]ethanol](/img/structure/B3053726.png)
![5-methylimidazo[1,2-a]pyrimidin-7(8H)-one](/img/structure/B3053727.png)


![2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(5-nitro-2-thienyl)-](/img/structure/B3053735.png)
![1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-7-amine](/img/structure/B3053737.png)
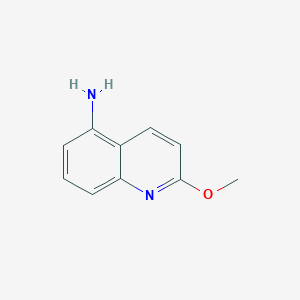
![2-iodo-N-[4-[(2-iodoacetyl)amino]butyl]acetamide](/img/structure/B3053741.png)